N-(2,5-dimethylpyrazol-3-yl)acetamide N-(2,5-dimethylpyrazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 75092-37-4
VCID: VC7825721
InChI: InChI=1S/C7H11N3O/c1-5-4-7(8-6(2)11)10(3)9-5/h4H,1-3H3,(H,8,11)
SMILES: CC1=NN(C(=C1)NC(=O)C)C
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

N-(2,5-dimethylpyrazol-3-yl)acetamide

CAS No.: 75092-37-4

Cat. No.: VC7825721

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylpyrazol-3-yl)acetamide - 75092-37-4

Specification

CAS No. 75092-37-4
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name N-(2,5-dimethylpyrazol-3-yl)acetamide
Standard InChI InChI=1S/C7H11N3O/c1-5-4-7(8-6(2)11)10(3)9-5/h4H,1-3H3,(H,8,11)
Standard InChI Key SOEINDPDOWSEPB-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C)C
Canonical SMILES CC1=NN(C(=C1)NC(=O)C)C

Introduction

Structural Characteristics and Molecular Identity

Molecular Composition and Nomenclature

The compound’s IUPAC name, N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide, reflects its pyrazole ring substituted with methyl groups at the 1- and 3-positions and an acetamide moiety at the 5-position . Its molecular formula is C₇H₁₁N₃O, with a molecular weight of 153.18 g/mol . The pyrazole ring’s nitrogen atoms at positions 1 and 2 create a conjugated π-system, while the methyl and acetamide groups introduce steric and electronic variations that influence reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number75092-37-4
Molecular FormulaC₇H₁₁N₃O
Molecular Weight153.18 g/mol
SMILESCC1=CC(=NN1C)NC(=O)C
InChI KeySOEINDPDOWSEPB-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound is unavailable in the provided sources, analogous pyrazole derivatives exhibit planar ring geometries with slight distortions due to substituent effects. Nuclear magnetic resonance (NMR) spectroscopy of similar compounds reveals distinct proton environments: the methyl groups typically appear as singlets (δ 2.1–2.5 ppm), while the acetamide’s carbonyl carbon resonates near δ 170 ppm in ¹³C NMR.

Synthetic Routes and Optimization

Acylation of Pyrazole Amines

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide likely proceeds via acylation of the precursor amine, 1,3-dimethyl-1H-pyrazol-5-amine, using acetylating agents such as acetic anhydride or acetyl chloride. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to scavenge HCl byproducts .

Representative Procedure:

  • Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq) in dry THF.

  • Add triethylamine (1.2 eq) and cool to 0°C.

  • Slowly introduce acetyl chloride (1.1 eq) and stir for 12 hours at room temperature.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield optimization (70–85%) is achieved by controlling stoichiometry and reaction time. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency.

Characterization and Quality Control

Post-synthetic characterization involves:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺ at m/z 154.0976).

  • Infrared (IR) Spectroscopy: Identifies carbonyl stretching (νC=O ≈ 1650 cm⁻¹) and N-H bending (δN-H ≈ 1550 cm⁻¹).

  • HPLC-PDA: Validates purity (>95%) using reverse-phase C18 columns .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution at the 4-position, though the methyl and acetamide groups direct reactivity. Nitration and halogenation reactions require careful control to avoid over-substitution. For example, bromination with N-bromosuccinimide (NBS) in acetonitrile yields 4-bromo derivatives, which serve as intermediates for cross-coupling reactions.

Nucleophilic Acyl Substitution

The acetamide group participates in hydrolysis under acidic or basic conditions. Treatment with 6M HCl at reflux generates 1,3-dimethyl-1H-pyrazol-5-amine, while alkaline hydrolysis (NaOH, ethanol) yields the corresponding carboxylate.

Applications in Scientific Research

Medicinal Chemistry

Pyrazole acetamides are explored as kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets. Molecular docking studies suggest that the acetamide group forms hydrogen bonds with catalytic lysine residues, while the methyl groups enhance hydrophobic interactions. Preliminary screens against cancer cell lines (e.g., MCF-7, A549) show moderate cytotoxicity (IC₅₀ ≈ 50–100 µM).

Agricultural Chemistry

The compound’s structural similarity to strobilurin fungicides has prompted investigations into its antifungal activity. In vitro assays against Botrytis cinerea and Fusarium oxysporum reveal inhibition zones at 500 ppm, though efficacy is lower than commercial azoles.

Coordination Chemistry

The pyrazole nitrogen and acetamide oxygen serve as donor atoms in metal complexes. Reactions with Cu(II) acetate produce blue-green complexes characterized by ESR spectroscopy, with potential applications in catalysis.

Challenges and Future Directions

Solubility and Bioavailability

The compound’s low aqueous solubility (logP ≈ 1.5) limits its pharmacokinetic performance. Prodrug strategies, such as phosphate esterification of the acetamide, are under investigation to enhance bioavailability.

Scalability of Synthesis

Industrial adoption requires cost-effective routes. Microwave-assisted synthesis and solvent-free conditions are being optimized to reduce reaction times and waste.

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